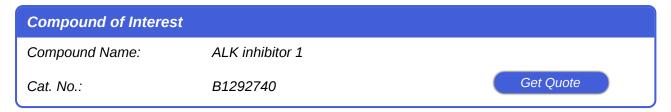


Application Notes and Protocols: ALK Inhibitor Dosage for H2228 Xenograft Model

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as the EML4-ALK fusion oncogene, becomes a potent driver of tumorigenesis in a subset of non-small cell lung cancer (NSCLC). The H2228 human NSCLC cell line, which harbors the EML4-ALK variant 3, is a critical preclinical model for studying ALK-positive lung cancer and for evaluating the efficacy of ALK inhibitors. This document provides detailed protocols for utilizing the H2228 xenograft model to assess the in vivo activity of ALK inhibitors, along with dosage information for several key compounds.

ALK inhibitors are a class of targeted therapies that function by competitively binding to the ATP-binding pocket of the ALK kinase domain.[1] This action blocks the autophosphorylation and activation of ALK, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT, RAS/RAF/MEK, and JAK/STAT pathways.[1] The ultimate effect is the induction of apoptosis and regression of tumors driven by ALK fusion proteins.[1][2]

Quantitative Data Summary

The following tables summarize reported dosages and therapeutic responses of various ALK inhibitors in the H2228 xenograft model.



Table 1: ALK Inhibitor Dosages in H2228 Xenograft Models

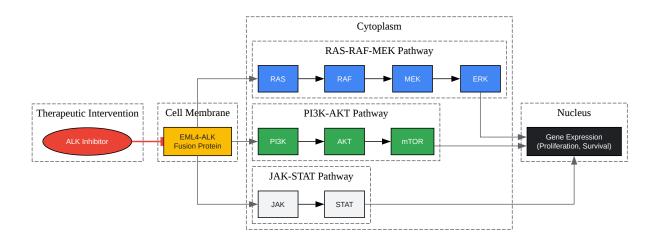
ALK Inhibitor	Dosage	Administration Route	Treatment Schedule	Reference
Alectinib	8 mg/kg	Oral	Daily	[3]
Alectinib	20 or 60 mg/kg	Oral	Once Daily	[4]
Ceritinib	25 or 50 mg/kg	Oral	Once Daily for 14 days	[5]
Crizotinib	100 mg/kg	Oral	Once Daily for 14 days	[5]
TAE684	5 or 15 mg/kg	Oral	Daily	[6]

Table 2: Antitumor Efficacy of ALK Inhibitors in H2228 Xenografts

ALK Inhibitor	Dosage	Outcome	Reference
Alectinib	20 and 60 mg/kg	Substantial and sustained tumor regression	[4]
Ceritinib	25 and 50 mg/kg	Marked tumor regression	[5]
Crizotinib	100 mg/kg	Marked tumor regression	[5]
TAE684	5 mg/kg	Tumor growth stasis	[6]
TAE684	15 mg/kg	Tumor regression	[6]

Signaling Pathway and Experimental Workflow Visualization

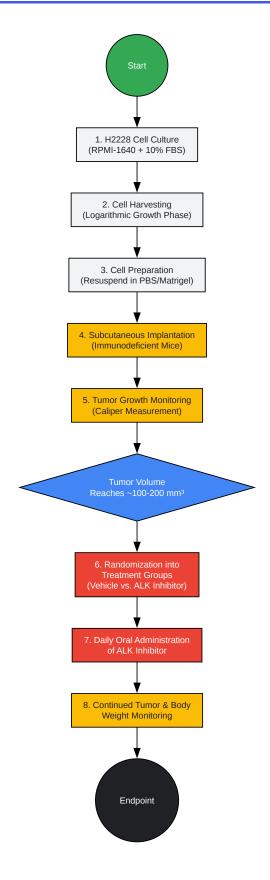




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Caption: ALK inhibitor mechanism of action on downstream signaling pathways.





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Caption: Experimental workflow for H2228 xenograft studies.



Experimental Protocols H2228 Cell Culture

This protocol describes the standard procedure for culturing the H2228 cell line to prepare for implantation.

Materials:

- NCI-H2228 cell line (ATCC® CRL-5935™)
- RPMI-1640 Medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin (P/S)
- 0.25% Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
- T-75 cell culture flasks
- Humidified incubator at 37°C with 5% CO2

Procedure:

- Medium Preparation: Prepare complete growth medium by supplementing RPMI-1640 medium with 10% FBS and 1% P/S.[7]
- Cell Thawing: Rapidly thaw a cryopreserved vial of H2228 cells in a 37°C water bath.
 Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
- Initial Culture: Centrifuge the cell suspension at 300 x g for 3 minutes.[8] Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium. Transfer the suspension to a T-75 flask.
- Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO2.[7]



- Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cell
 monolayer with PBS. Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 2-3 minutes until
 cells detach.[7] Neutralize the trypsin with 6-8 mL of complete growth medium and collect the
 cells.
- Cell Passage: Centrifuge the cells, resuspend the pellet, and re-plate at a subcultivation ratio of 1:2 to 1:4 into new flasks containing fresh medium.[7] Change the medium every 2-3 days.

H2228 Subcutaneous Xenograft Model

This protocol details the establishment of subcutaneous H2228 tumors in immunodeficient mice.

Materials:

- H2228 cells in logarithmic growth phase
- Immunodeficient mice (e.g., NCr nu/nu, SCID), 6-8 weeks old
- Sterile PBS
- Matrigel (optional, but recommended)
- 1 mL syringes with 25-27 gauge needles
- Anesthetic (e.g., isoflurane)
- Calipers

Procedure:

- Cell Preparation: Harvest H2228 cells during the logarithmic growth phase. Wash the cells twice with sterile, serum-free medium or PBS. Resuspend the final cell pellet in PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.
- Animal Preparation: Anesthetize the mice using a standard, approved protocol. Shave and sterilize the injection site on the right flank of each mouse.



- Cell Implantation: Draw 0.1 mL of the cell suspension (containing 5 x 10⁶ cells) into a 1 mL syringe. Subcutaneously inject the cell suspension into the prepared flank of each mouse.[9]
- Tumor Monitoring: Monitor the mice daily for general health and the appearance of palpable tumors. Once tumors are established, measure their dimensions 2-3 times per week using calipers.
- Tumor Volume Calculation: Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) = (Length x Width²) / 2.[10][11]
- Treatment Initiation: Once the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

ALK Inhibitor Administration and Efficacy Assessment

This protocol outlines the procedure for treating tumor-bearing mice and evaluating the efficacy of an ALK inhibitor.

Materials:

- Tumor-bearing mice randomized into groups
- ALK inhibitor compound
- Vehicle control (formulation vehicle for the inhibitor)
- Oral gavage needles
- · Balance for weighing mice
- Calipers

Procedure:

 Drug Preparation: Prepare the ALK inhibitor and vehicle control solutions according to the specific formulation requirements for oral administration.



- Dosing: Administer the specified dose of the ALK inhibitor (e.g., 50 mg/kg ceritinib) or vehicle control to the respective groups of mice via oral gavage.[5] Dosing is typically performed once daily.[5]
- Monitoring: Continue to monitor tumor volumes and mouse body weights 2-3 times per week throughout the treatment period. Body weight is a key indicator of treatment toxicity.
- Endpoint Criteria: The study may be terminated when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³), or after a specified treatment duration (e.g., 14-21 days).[5] Ethical guidelines for animal welfare must be strictly followed, and animals showing signs of excessive distress or tumor ulceration should be euthanized.[12]
 [13]
- Data Analysis: At the end of the study, compare the tumor volumes between the treated and control groups to determine the antitumor efficacy of the ALK inhibitor. Tumor growth inhibition (TGI) can be calculated as a percentage.

Ethical Considerations in Animal Studies

All animal experiments must be conducted in compliance with local and national regulations and should be approved by an Institutional Animal Care and Use Committee (IACUC).[14] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied to all studies.[12] Humane endpoints must be clearly defined to minimize animal suffering.[15] Tumor burden should not exceed institutional guidelines, and animals should be monitored closely for any signs of pain or distress.[16]

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